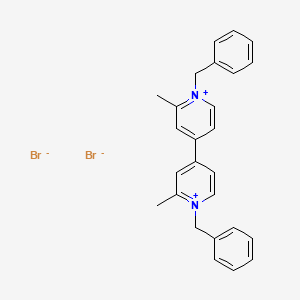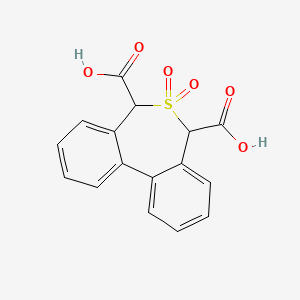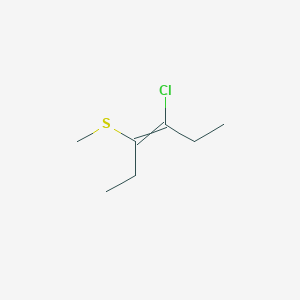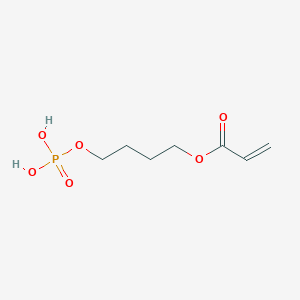
4-(Phosphonooxy)butyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phosphonooxy)butyl prop-2-enoate is an organic compound with the molecular formula C₇H₁₃O₆P It is a derivative of acrylic acid, featuring a phosphonooxy group attached to a butyl chain, which is further connected to a prop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(phosphonooxy)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Phosphonooxy)butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Phosphonooxy)butyl prop-2-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Phosphonooxy)butyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial for its role in polymerization reactions and its potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acrylate: An ester of acrylic acid with similar polymerization properties.
Methacrylic acid esters: These compounds also feature ester groups and are used in similar applications.
Uniqueness
4-(Phosphonooxy)butyl prop-2-enoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
110507-31-8 |
|---|---|
Fórmula molecular |
C7H13O6P |
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
4-phosphonooxybutyl prop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-2-7(8)12-5-3-4-6-13-14(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
Clave InChI |
ZVVXONRZVSRAKL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


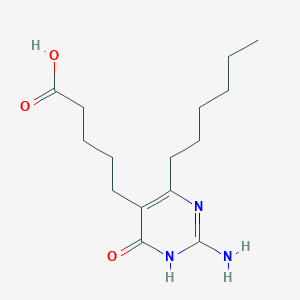
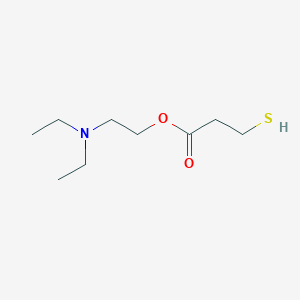
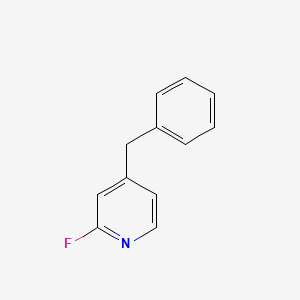
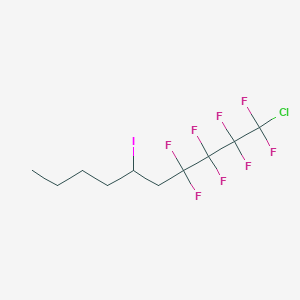
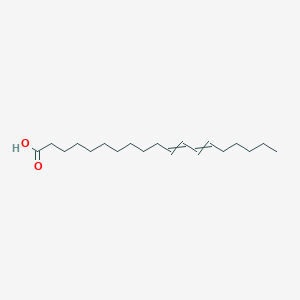
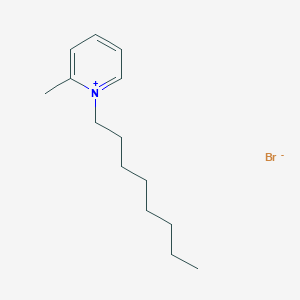
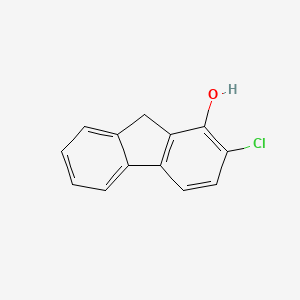
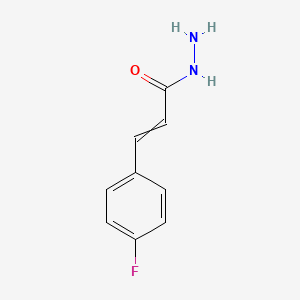
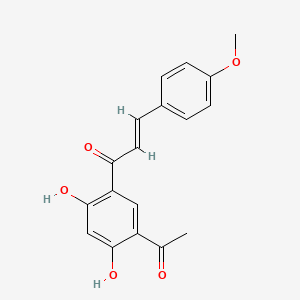
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
